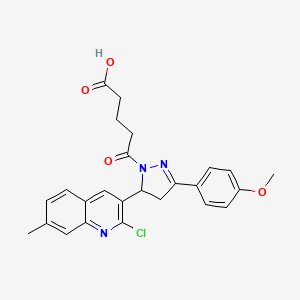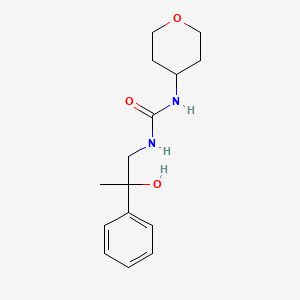
1-(2-hydroxy-2-phenylpropyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-hydroxy-2-phenylpropyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is known for its ability to act as an inhibitor of certain enzymes, making it a promising candidate for the development of new drugs.
Aplicaciones Científicas De Investigación
Hydrogel Formation and Material Science
Anion tuning of the rheology, morphology, and gelation of a low molecular weight salt hydrogelator demonstrates how specific urea derivatives form hydrogels in various acidic environments. The study illustrates the capacity of urea derivatives to influence the physical properties of gels, which is crucial for developing smart materials and drug delivery systems (Lloyd & Steed, 2011).
Organic Synthesis
The variability of transformations of 4-hydroxy-6-methyl-2H-pyran-2-one under modified Biginelli reaction conditions highlights the diverse outcomes of reactions involving pyran compounds with aromatic aldehydes and urea. This research provides insights into the synthesis of novel organic compounds, which could be relevant to the synthesis and reactivity of 1-(2-hydroxy-2-phenylpropyl)-3-(tetrahydro-2H-pyran-4-yl)urea (Strashilina, Mazhukina, & Fedotova, 2018).
Medicinal Chemistry
The exploration of flexible phenylpropylurea scaffold as novel cardiac myosin activators for the treatment of systolic heart failure presents a study where urea derivatives have been synthesized and evaluated for their potential in treating heart failure. It showcases the therapeutic potential of urea derivatives, suggesting possible biomedical applications for this compound in cardiac health (Manickam et al., 2017).
Propiedades
IUPAC Name |
1-(2-hydroxy-2-phenylpropyl)-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(19,12-5-3-2-4-6-12)11-16-14(18)17-13-7-9-20-10-8-13/h2-6,13,19H,7-11H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVHCFCKJUXYPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1CCOCC1)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2454336.png)
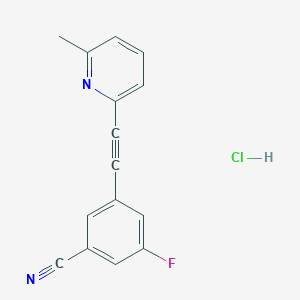


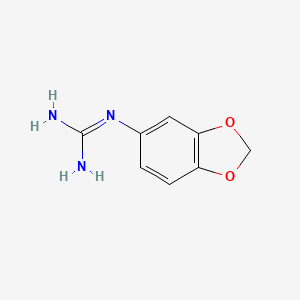

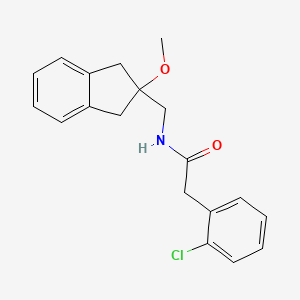
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone](/img/structure/B2454349.png)
![5-(5-Chloropyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2454351.png)
![1,2,4-Triphenyl-5,6-dihydrobenzo[h]quinolinium trifluoromethanesulfonate](/img/structure/B2454352.png)

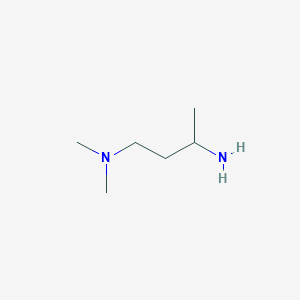
![N-(2-chloro-4-methylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2454355.png)
